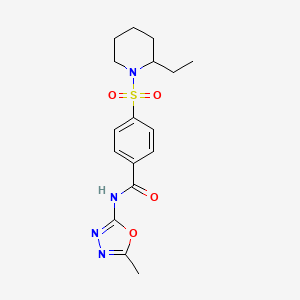

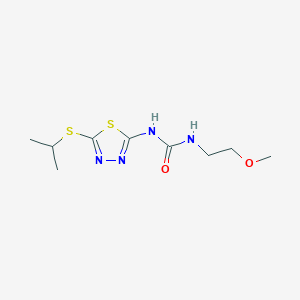

![molecular formula C19H17N5O B2791677 N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-16-1](/img/structure/B2791677.png)

N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized using various methods. It has been found to exhibit significant biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Neurotoxicity Studies

This compound is a type of substituted phenethylamine, which are potent psychoactive substances . It has been used in studies to explore the mechanisms underlying the neurotoxicity of such substances . These studies can help us understand the potential risks and effects of these substances on the nervous system.

Psychoactive Substance Research

As a potent psychoactive substance, this compound can be used in research to understand the effects of such substances on the human brain and behavior . This can lead to better understanding of mental health disorders and potential treatments.

Drug Development

The compound has shown potential in drug development, particularly in the creation of new psychoactive drugs . Its unique structure and properties could be leveraged to develop drugs with specific desired effects.

Cytotoxicity Studies

This compound has been used in cytotoxicity studies, particularly in relation to cancer cells . It has shown potential as an inhibitor against certain types of cancer cells , which could lead to advancements in cancer treatment.

Pharmacological Research

Due to its broad spectrum of pharmacological activities, this compound is used in various pharmacological research . It can be used to study the effects of drugs on the human body and to develop new therapeutic strategies.

Environmental Remediation

While not directly related to the compound itself, the process used to synthesize this compound could potentially be applied in environmental remediation efforts . The synthesis process could be adapted to create other compounds that can help in the cleanup of environmental pollutants.

Mécanisme D'action

Target of Action

N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as SMR000017490, primarily targets the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

SMR000017490 interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and division . The compound’s interaction with CDKs also affects transcription processes, further disrupting the normal functioning of the cell .

Biochemical Pathways

The primary biochemical pathway affected by SMR000017490 is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest . This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis .

Pharmacokinetics

It has been suggested that the compound has better pharmacokinetic properties than some other compounds developed for similar purposes .

Result of Action

The primary result of SMR000017490’s action is the inhibition of cell growth and division . This is achieved through the compound’s inhibition of CDKs, which disrupts the normal progression of the cell cycle . Additionally, the compound’s action can lead to the induction of apoptosis, or programmed cell death, within certain cells .

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-25-17-10-6-5-7-14(17)11-20-18-16-12-23-24(19(16)22-13-21-18)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQVRSQXNFTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

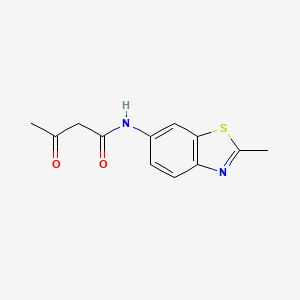

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2791603.png)

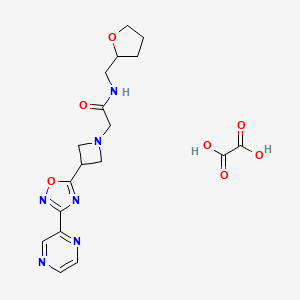

![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)

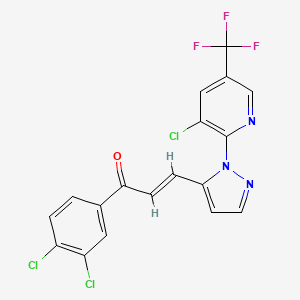

![N-[4-(4-acetamido-3-nitrophenyl)sulfonyl-2-nitrophenyl]acetamide](/img/structure/B2791605.png)

![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)

![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)

![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)